Cas no 2137578-46-0 ([1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate)

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate is a synthetic carbamate derivative featuring a triazole moiety linked to a methoxymethyl-substituted phenyl group. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The carbamate functional group enhances its reactivity, making it suitable for further derivatization or as a precursor in targeted synthesis. Its structural design allows for selective interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The methoxymethyl group improves solubility and bioavailability, while the triazole ring contributes to stability and diverse binding capabilities. This compound is primarily utilized in exploratory studies for drug discovery and crop protection applications.
[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate structure
2137578-46-0 structure
Product name:[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate
CAS No:2137578-46-0
MF:C12H14N4O3
Molecular Weight:262.264562129974
CID:6440316
PubChem ID:137949302

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate 化学的及び物理的性質

名前と識別子

    • Z2940725161
    • 2137578-46-0
    • EN300-764654
    • {1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
    • [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate
    • インチ: 1S/C12H14N4O3/c1-18-7-9-3-2-4-11(5-9)16-6-10(14-15-16)8-19-12(13)17/h2-6H,7-8H2,1H3,(H2,13,17)
    • InChIKey: JYBSKUHXYCBWAG-UHFFFAOYSA-N
    • SMILES: O(C)CC1C=CC=C(C=1)N1C=C(COC(N)=O)N=N1

計算された属性

  • 精确分子量: 262.10659032g/mol
  • 同位素质量: 262.10659032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 303
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 92.3Ų

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-764654-0.25g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
0.25g
$723.0 2025-03-22
Enamine
EN300-764654-0.5g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
0.5g
$754.0 2025-03-22
Enamine
EN300-764654-0.05g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
0.05g
$660.0 2025-03-22
Enamine
EN300-764654-1.0g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
1.0g
$785.0 2025-03-22
Enamine
EN300-764654-2.5g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
2.5g
$1539.0 2025-03-22
Enamine
EN300-764654-5.0g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
5.0g
$2277.0 2025-03-22
Enamine
EN300-764654-10.0g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
10.0g
$3376.0 2025-03-22
Enamine
EN300-764654-0.1g
{1-[3-(methoxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl carbamate
2137578-46-0 95.0%
0.1g
$691.0 2025-03-22

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate 関連文献

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamateに関する追加情報

[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate: A Comprehensive Overview

The compound with CAS No. 2137578-46-0, commonly referred to as [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a triazole ring system with a methoxymethyl-substituted phenyl group and a carbamate moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.

CAS No. 2137578-46-0 represents a specific identifier assigned by the Chemical Abstracts Service, ensuring that this compound can be uniquely identified in scientific literature and regulatory databases. The name [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate reflects its structural composition, with the triazole ring serving as a central scaffold. Triazoles are well-known for their stability and versatility in chemical synthesis, often acting as key intermediates in the development of pharmaceuticals and agrochemicals.

The methoxymethyl group attached to the phenyl ring introduces additional complexity to the molecule, enhancing its reactivity and potential for bioavailability. Recent studies have explored the role of such substituents in modulating the pharmacokinetic properties of triazole-based compounds. For instance, researchers have demonstrated that the presence of methoxymethyl groups can significantly influence the solubility and permeability of drugs, thereby improving their efficacy in vivo.

The carbamate moiety further extends the functional versatility of this compound. Carbamates are widely used in the synthesis of herbicides, insecticides, and pharmaceutical agents due to their ability to form stable amides upon reaction with amino acids. In the context of [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate, this functional group opens up possibilities for further chemical modification, enabling the creation of derivatives with tailored biological activities.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the triazole ring exhibits aromaticity, which contributes to its stability and reactivity in various chemical transformations. Additionally, molecular dynamics simulations have shed light on the conformational flexibility of the molecule, which is crucial for understanding its interactions with biological targets.

In terms of synthesis, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of an appropriate triazole derivative with a methoxy-methyl-substituted benzene under catalytic conditions. The optimization of reaction conditions has been a focal point of recent research efforts, with studies aiming to enhance yield and selectivity while minimizing environmental impact.

The application potential of this compound is vast, particularly in drug discovery and development. Triazole-containing molecules have been extensively investigated as potential inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, recent studies have highlighted the ability of similar compounds to modulate kinase activity, suggesting their potential utility in anti-cancer therapies.

Beyond pharmacology, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate also finds applications in materials science. Its unique combination of functional groups makes it a promising candidate for use in polymer synthesis and surface modification technologies. Researchers have explored its potential as a cross-linking agent in polymeric materials, where it can enhance mechanical properties while maintaining biocompatibility.

From an environmental standpoint, understanding the fate and transport of this compound is essential for assessing its ecological impact. Studies have shown that triazole-based compounds can undergo various degradation pathways under environmental conditions, including photodegradation and microbial metabolism. The presence of substituents like methoxymethyl groups may influence these processes, potentially affecting toxicity levels in aquatic systems.

In conclusion, [1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate (CAS No. 2137578-46-0) stands as a testament to the intricate interplay between chemical structure and functionality. Its unique composition offers rich opportunities for exploration across multiple scientific domains. As research continues to unravel its properties and applications, this compound is poised to make significant contributions to both academic knowledge and industrial innovation.

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